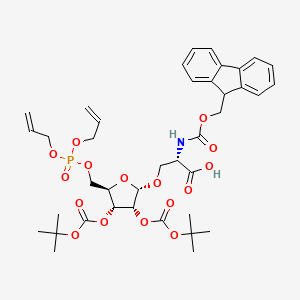
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: is a complex organic compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a serine amino acid, a ribose sugar with di-tert-butyl dicarbonate (diBoc) protecting groups, and a 5-phosphate group with diallyl protecting groups. This compound is primarily used in peptide synthesis and nucleic acid chemistry due to its unique structural features and protective groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl involves multiple steps, each requiring specific reaction conditions:
Fmoc Protection: The serine amino acid is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Ribose Protection: The ribose sugar is protected with di-tert-butyl dicarbonate (diBoc) using di-tert-butyl dicarbonate and a base like triethylamine.
Phosphorylation: The protected ribose is then phosphorylated at the 5-position using a phosphorylating agent such as phosphorus oxychloride.
Diallyl Protection: The phosphate group is protected with diallyl groups using diallyl chlorophosphate in the presence of a base like pyridine.
Coupling: Finally, the Fmoc-Ser and Ribose(diBoc)-5-phosphatediAllyl are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers and nucleic acid synthesizers are often used to streamline the production process.
化学反应分析
Types of Reactions
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of protecting groups under specific conditions.
Coupling Reactions: Formation of peptide or nucleic acid bonds.
Oxidation and Reduction: Modifications of functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for diBoc removal, and palladium catalysts for diallyl removal.
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Oxidation and Reduction: Hydrogen peroxide for oxidation, sodium borohydride for reduction.
Major Products
Deprotected Serine-Ribose-5-phosphate: After removal of all protecting groups.
Peptide or Nucleic Acid Conjugates: Formed through coupling reactions.
科学研究应用
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: is widely used in scientific research, including:
Peptide Synthesis: As a building block for synthesizing complex peptides.
Nucleic Acid Chemistry: For the synthesis of modified nucleotides and oligonucleotides.
Bioconjugation: In the development of bioconjugates for drug delivery and diagnostics.
Medicinal Chemistry: For the design of novel therapeutic agents.
Industrial Applications: In the production of specialized chemicals and materials.
作用机制
The mechanism of action of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl involves its ability to participate in peptide and nucleic acid synthesis. The protecting groups ensure selective reactions at specific sites, allowing for the precise construction of complex molecules. The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups.
相似化合物的比较
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: is unique due to its combination of protecting groups and functional moieties. Similar compounds include:
Fmoc-Ser-Ribose(diBoc)-5-phosphate: Lacks the diallyl protecting groups.
Fmoc-Ser-Ribose-5-phosphatediAllyl: Lacks the diBoc protecting groups.
Fmoc-Ser-Ribose(diBoc)-5-phosphate: Lacks both diallyl and diBoc protecting groups.
These compounds differ in their protecting groups, which influence their reactivity and applications.
属性
分子式 |
C39H50NO16P |
|---|---|
分子量 |
819.8 g/mol |
IUPAC 名称 |
(2S)-3-[(2S,3R,4R,5R)-5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C39H50NO16P/c1-9-19-49-57(46,50-20-10-2)51-23-30-31(53-36(44)55-38(3,4)5)32(54-37(45)56-39(6,7)8)34(52-30)47-22-29(33(41)42)40-35(43)48-21-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h9-18,28-32,34H,1-2,19-23H2,3-8H3,(H,40,43)(H,41,42)/t29-,30+,31+,32+,34-/m0/s1 |
InChI 键 |
RZCMNHWDYRLSBE-FROVXTLLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]1OC(=O)OC(C)(C)C)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COP(=O)(OCC=C)OCC=C |
规范 SMILES |
CC(C)(C)OC(=O)OC1C(OC(C1OC(=O)OC(C)(C)C)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COP(=O)(OCC=C)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


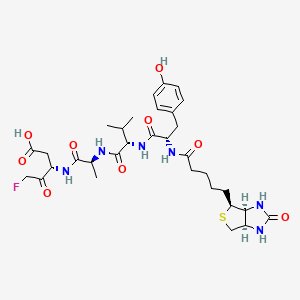
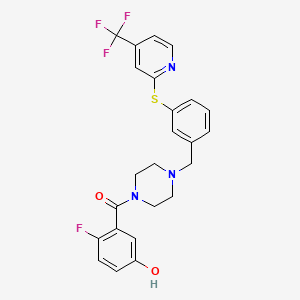
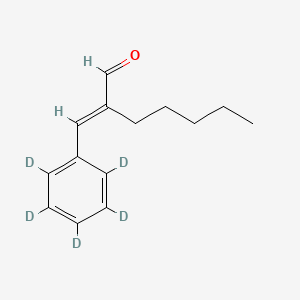
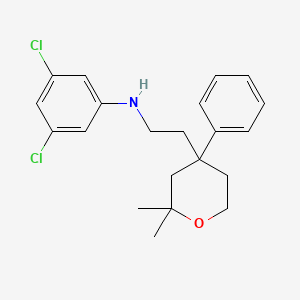
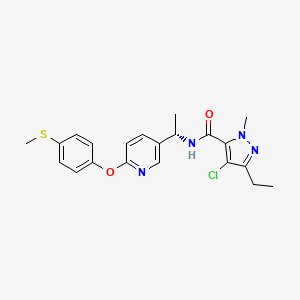
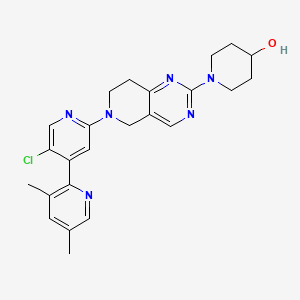

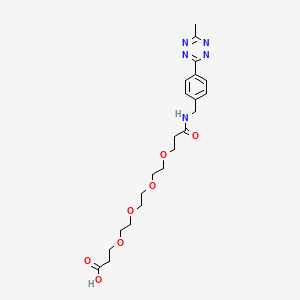


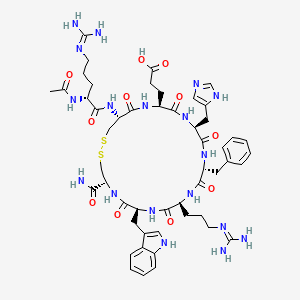
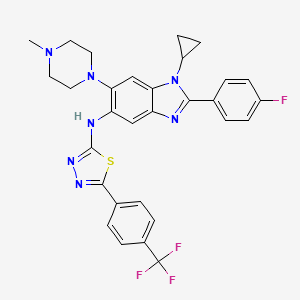
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
